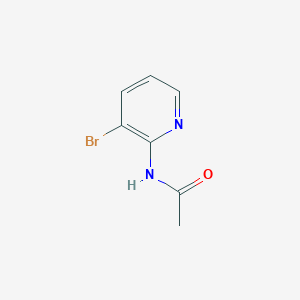
N-(3-bromopyridin-2-yl)acetamide
Vue d'ensemble
Description
N-(3-bromopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Applications De Recherche Scientifique
N-(3-bromopyridin-2-yl)acetamide has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a pharmacophore for the development of therapeutic agents . Additionally, it has applications in drug discovery and synthesis.
Mécanisme D'action
Pharmacokinetics
Its lipophilicity, as indicated by the Log Po/w (iLOGP) value of 1.24 , suggests that it may readily cross cell membranes, potentially influencing its distribution and bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-bromopyridin-2-yl)acetamide. For instance, the compound’s synthesis involves reactions in different solvents, such as toluene , which could potentially affect its stability and reactivity. Furthermore, factors such as pH, temperature, and the presence of other molecules could influence the compound’s interaction with its targets and its overall efficacy.
Safety and Hazards
Méthodes De Préparation
N-(3-bromopyridin-2-yl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature and stirred overnight . The resulting product is then purified through extraction with ethyl acetate .
Analyse Des Réactions Chimiques
N-(3-bromopyridin-2-yl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-(3-bromopyridin-2-yl)acetamide can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . The unique bromine substitution in this compound distinguishes it from other pyridine derivatives and contributes to its distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable building block for the synthesis of complex molecules and therapeutic agents. Further research into its mechanism of action and applications will continue to expand our understanding of this compound.
Propriétés
IUPAC Name |
N-(3-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIXVYAZYQKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356053 | |
| Record name | N-(3-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155444-28-3 | |
| Record name | N-(3-Bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
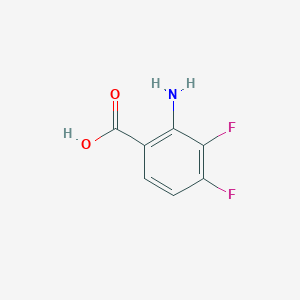

![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
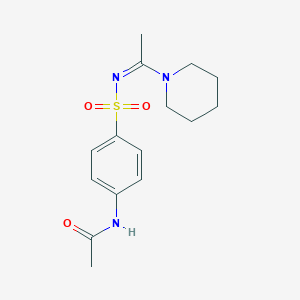

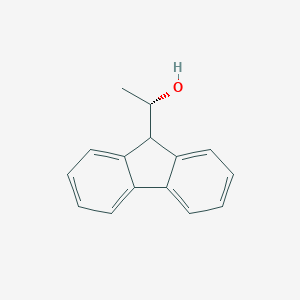

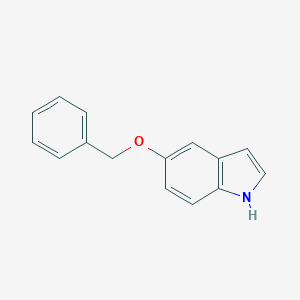
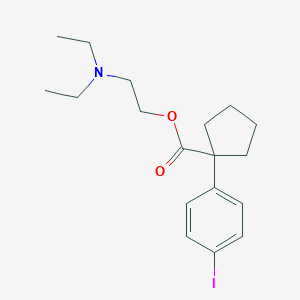
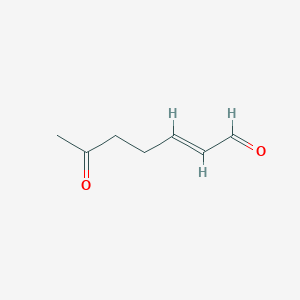


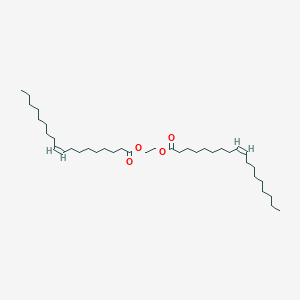
![[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B140458.png)
